Thiodiglycolic acid Thiodiglycolic acid Thiodiacetic acid, also known as 2, 2'-thiobisacetate or thiodi(acetate), belongs to the class of organic compounds known as thiodiacetic acid derivatives. Thiodiacetic acid derivatives are compounds containing a thiodiacetic acid group (or esters/salts thereof) which is made up of two 2-sulfanylacetic (OC(=O)CS) acid moieties sharing their sulfur atom. Thiodiacetic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). Thiodiacetic acid has been primarily detected in urine.
Thiodiacetic acid is a dicarboxylic acid.
Brand Name: Vulcanchem
CAS No.: 123-93-3
VCID: VC0545213
InChI: InChI=1S/C4H6O4S/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)
SMILES: C(C(=O)O)SCC(=O)O
Molecular Formula: C4H6O4S
Molecular Weight: 150.16 g/mol

Thiodiglycolic acid

CAS No.: 123-93-3

Cat. No.: VC0545213

Molecular Formula: C4H6O4S

Molecular Weight: 150.16 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Thiodiglycolic acid - 123-93-3

Specification

CAS No. 123-93-3
Molecular Formula C4H6O4S
Molecular Weight 150.16 g/mol
IUPAC Name 2-(carboxymethylsulfanyl)acetic acid
Standard InChI InChI=1S/C4H6O4S/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)
Standard InChI Key UVZICZIVKIMRNE-UHFFFAOYSA-N
SMILES C(C(=O)O)SCC(=O)O
Canonical SMILES C(C(=O)O)SCC(=O)O
Appearance Solid powder
Colorform Crystals from water
A white powder or crystals from ethyl acetate/benzene
Colorless crystals
Melting Point 129.0 °C
129 °C
129°C

Introduction

Chemical and Structural Properties

Thiodiglycolic acid is a crystalline solid with a molecular weight of 150.15 g/mol. Its structure comprises two acetic acid moieties connected by a thioether (-S-) linkage, conferring unique reactivity as both a reducing and complexing agent. Key physical properties include:

PropertyValueSource
Melting Point128–131°C
Density1.352 g/cm³ (estimate)
Solubility in Water400 g/L at 20°C
pKa Values3.32 (first COOH), 4.29 (second COOH)
Refractive Index1.5500 (estimate)

TDGA’s high water solubility and low octanol-water partition coefficient (LogP = -0.78) suggest limited bioaccumulation potential . Its acidity enables chelation of metal ions, making it useful in analytical chemistry for detecting copper, lead, and mercury .

Synthesis and Industrial Production

TDGA is synthesized primarily through two routes:

Reaction of L-Methionine with Chloroacetic Acid

A 1 L reactor charged with L-methionine (0.6 mol), chloroacetic acid (0.84 mol), and water (500 mL) at 80°C for 8 hours yields a mixture containing TDGA, homoserine lactone hydrochloride, and (methylthio)acetic acid. The crude product is purified via solvent evaporation under reduced pressure .

Bunte Salt Intermediate Method

Chloroacetic acid reacts with sodium thiosulfate to form a Bunte salt (Na[O₃S₂CH₂CO₂H]), which hydrolyzes in water to produce TDGA and sodium bisulfate . This method achieves higher purity but requires careful pH control to prevent disulfide formation.

Applications in Industry and Biomedicine

  • Biomarker for VCM Exposure: TDGA is the primary urinary metabolite of vinyl chloride, with concentrations correlating with airborne VCM levels. Median urinary TDGA in children near petrochemical complexes reaches 147.6 μg/g creatinine, compared to 17.3 μg/g creatinine in control groups .

  • Leather Processing: Acts as a reducing agent to break disulfide bonds in keratin, facilitating depilation .

  • PVC Stabilizers: Organotin derivatives of TDGA (e.g., dioctyltin bis(thioglycolate)) prevent thermal degradation in polyvinyl chloride products .

Toxicological Profile and Health Risks

Acute Toxicity

SpeciesRouteLD₅₀ (mg/kg)SymptomsSource
RatOral73Piloerection, lethargy, death
RabbitDermal142Skin corrosion, respiratory distress

TDGA exposure induces oxidative stress, evidenced by glutathione depletion in murine hepatocytes .

Chronic Effects

  • NAFLD in Children: A dose-response relationship exists between TDGA levels and NAFLD risk. Children in the highest TDGA quartile (≥160 μg/g creatinine) exhibit 4.95-fold higher odds of NAFLD compared to the lowest quartile .

  • Hepatotoxicity: Chronic exposure disrupts lipid metabolism, elevating serum ALT levels (27.8 U/L in exposed vs. 18.3 U/L in controls) .

Environmental Impact and Exposure Pathways

  • Industrial Emissions: TDGA detected in wastewater from PVC manufacturing units at concentrations up to 12.7 mg/L .

  • Airborne VCM Conversion: Atmospheric VCM undergoes hepatic metabolism to TDGA, with a half-life of 4–8 hours in humans .

Analytical Detection Methods

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Achieves a detection limit of 0.5 μg/L in urine, with recovery rates of 92–105% .

  • Gas Chromatography (GC): Derivatization with trimethylsilyl (TMS) agents enhances volatility, enabling detection at 1541 RI on DB-5 columns .

Regulatory Guidelines

AgencyStandardLimitSource
OSHAPermissible Exposure Limit (PEL)1 ppm (8-hour)
EUSkin Corrosion Category 1H314

Recent Research Advancements

  • Mechanistic Insights: TDGA inhibits mitochondrial β-oxidation, leading to hepatic triglyceride accumulation. In vitro studies show a 2.3-fold increase in lipid droplets at 100 μM exposure .

  • Intervention Strategies: Vitamin B supplementation reduces urinary TDGA by 34% in high-exposure cohorts, suggesting a protective role against oxidative damage .

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